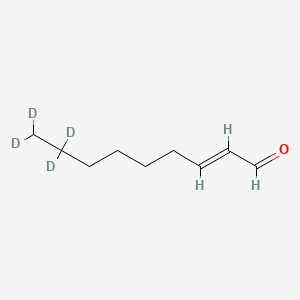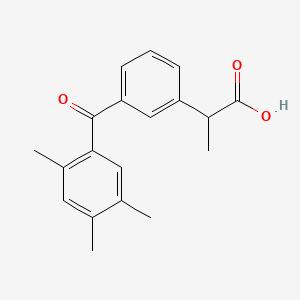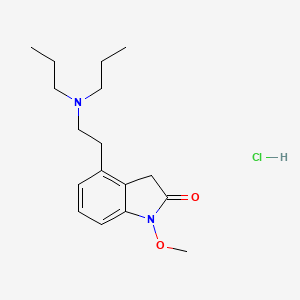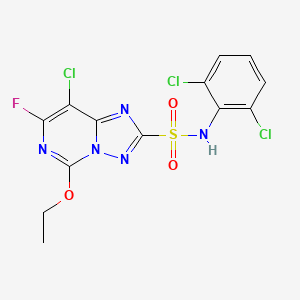
8-Chloro Diclosulam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro Diclosulam is a derivative of diclosulam, a sulfonanilide herbicide belonging to the triazolopyrimidine chemical family. It is primarily used as a soil-applied herbicide for controlling broadleaf weeds in various crops, including soybeans, peanuts, and cereals . The compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems .
Preparation Methods
The synthesis of 8-Chloro Diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent . The reaction is catalyzed by 3,5-dimethylpyridine, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide (DMSO) . The mole ratio of the reactants is typically 1:1 to 1:5, and the reaction conditions are optimized to achieve high yield and product purity . This method is suitable for industrial production due to its simplicity and safety .
Chemical Reactions Analysis
8-Chloro Diclosulam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .
Scientific Research Applications
8-Chloro Diclosulam has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.
Biology: The compound is used to study the effects of herbicides on plant physiology and metabolism.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
8-Chloro Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The compound’s molecular targets include the ALS enzyme and associated metabolic pathways .
Comparison with Similar Compounds
8-Chloro Diclosulam is compared with other similar compounds, such as:
Diclosulam: The parent compound, which also inhibits ALS but lacks the additional chlorine atom.
Chlorimuron: Another ALS inhibitor with a similar mode of action but different chemical structure.
Flumioxazin: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase (PPO) instead of ALS.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct herbicidal properties and environmental behavior compared to other ALS inhibitors .
Properties
Molecular Formula |
C13H9Cl3FN5O3S |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |
InChI Key |
LETGQJLCXNKLMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


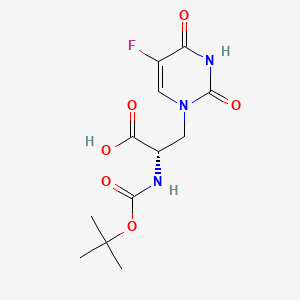
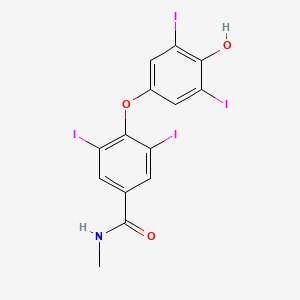
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
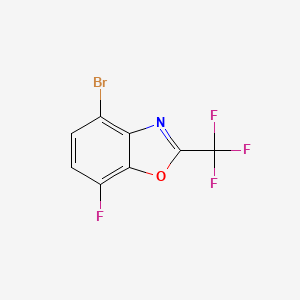
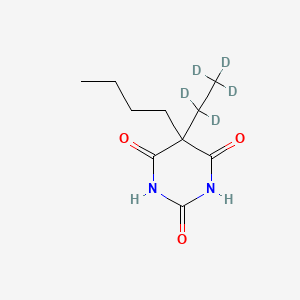
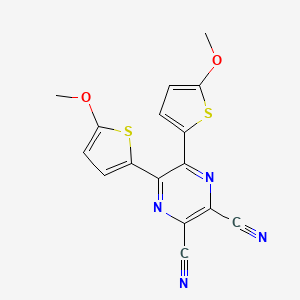
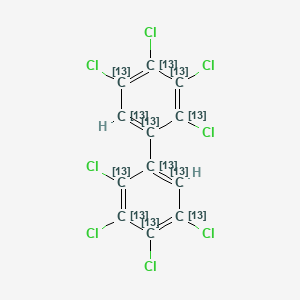
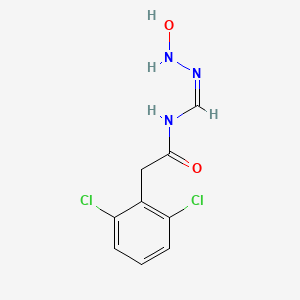
![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
